molecular formula C21H21NO5 B1363559 (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid CAS No. 653589-37-8

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B1363559
CAS No.: 653589-37-8
M. Wt: 367.4 g/mol
InChI Key: CJGSLUBWMLBOFZ-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is a synthetic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the piperidine ring can be introduced via selective hydroxylation reactions.

    Fmoc Protection:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.

Scientific Research Applications

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active piperidine moiety. This moiety can then interact with enzymes or receptors, modulating their activity. The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Methylproline: Another piperidine derivative with a similar structure but different functional groups.

    (2S,4R)-4-Hydroxyproline: A hydroxylated proline derivative with similar stereochemistry.

    (2S,4R)-Fmoc-4-Hydroxyproline: A closely related compound with a proline backbone instead of piperidine.

Uniqueness

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGSLUBWMLBOFZ-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C[C@@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373261
Record name (2S,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917099-02-6, 653589-37-8
Record name rel-1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-hydroxy-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917099-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.